molecular formula C10H20O3 B3057379 Acetic acid, [(2-ethylhexyl)oxy]- CAS No. 79962-88-2

Acetic acid, [(2-ethylhexyl)oxy]-

Cat. No.: B3057379
CAS No.: 79962-88-2
M. Wt: 188.26 g/mol
InChI Key: JSKVIEVGEWNVBN-UHFFFAOYSA-N
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Description

Acetic acid, [(2-ethylhexyl)oxy]- is an organic compound with the molecular formula C10H20O3. It is a derivative of acetic acid where the hydrogen atom of the hydroxyl group is replaced by a 2-ethylhexyl group. This compound is known for its applications in various industrial and scientific fields due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

Acetic acid, [(2-ethylhexyl)oxy]- can be synthesized through the esterification of acetic acid with 2-ethylhexanol. The reaction typically involves the use of a strong acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure the complete conversion of the reactants to the desired ester.

Industrial Production Methods

In industrial settings, the production of acetic acid, [(2-ethylhexyl)oxy]- follows a similar esterification process but on a larger scale. The reaction is conducted in large reactors with continuous stirring and controlled temperature to optimize the yield. The product is then purified through distillation to remove any unreacted starting materials and by-products.

Chemical Reactions Analysis

Types of Reactions

Acetic acid, [(2-ethylhexyl)oxy]- undergoes various chemical reactions, including:

    Hydrolysis: The ester bond can be hydrolyzed in the presence of water and an acid or base catalyst, reverting to acetic acid and 2-ethylhexanol.

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones, depending on the oxidizing agent used.

    Substitution: The ester group can participate in nucleophilic substitution reactions, where the 2-ethylhexyl group is replaced by other nucleophiles.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions with water.

    Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Substitution: Nucleophiles such as amines or alcohols under appropriate conditions.

Major Products Formed

    Hydrolysis: Acetic acid and 2-ethylhexanol.

    Oxidation: Carboxylic acids or ketones.

    Substitution: Various esters or amides, depending on the nucleophile used.

Scientific Research Applications

Acetic acid, [(2-ethylhexyl)oxy]- has several applications in scientific research, including:

    Chemistry: Used as a solvent and reagent in organic synthesis.

    Biology: Employed in the preparation of various biological samples and as a component in certain biochemical assays.

    Medicine: Investigated for its potential use in drug delivery systems and as a precursor for pharmaceutical compounds.

    Industry: Utilized in the production of plasticizers, lubricants, and surfactants due to its chemical stability and compatibility with various materials.

Mechanism of Action

The mechanism of action of acetic acid, [(2-ethylhexyl)oxy]- involves its ability to participate in esterification and hydrolysis reactions. The ester bond is susceptible to cleavage under acidic or basic conditions, releasing acetic acid and 2-ethylhexanol. This property makes it useful in various chemical processes where controlled release of these components is desired.

Comparison with Similar Compounds

Similar Compounds

    2-Ethylhexanoic acid: Another derivative of 2-ethylhexanol, used in similar applications but with different chemical properties.

    Acetic acid, 2-ethylhexyl ester: A closely related compound with similar uses in industrial applications.

Uniqueness

Acetic acid, [(2-ethylhexyl)oxy]- is unique due to its specific ester structure, which imparts distinct chemical properties such as solubility, reactivity, and stability. These properties make it suitable for specialized applications in various fields, distinguishing it from other similar compounds.

Properties

IUPAC Name

2-(2-ethylhexoxy)acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20O3/c1-3-5-6-9(4-2)7-13-8-10(11)12/h9H,3-8H2,1-2H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSKVIEVGEWNVBN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(CC)COCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70470019
Record name Acetic acid, [(2-ethylhexyl)oxy]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70470019
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

79962-88-2
Record name Acetic acid, [(2-ethylhexyl)oxy]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70470019
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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